chemical structure and properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-
chemical structure and properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a proposed synthesis pathway, and its potential applications as a key building block in the development of novel therapeutics. This document is intended to be a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide range of biological targets. This has led to the development of numerous derivatives with potent inhibitory activity against various kinases and other enzymes, making them attractive candidates for the treatment of cancer, inflammatory diseases, and other conditions. The introduction of a nitro group at the 3-position of the 7-azaindole-2-carboxylic acid core, as in the case of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- , offers a strategic handle for further chemical modifications, potentially leading to new classes of therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is characterized by the fusion of a pyrrole and a pyridine ring, with a carboxylic acid group at the 2-position and a nitro group at the 3-position of the pyrrole ring.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-
| Property | Value | Source |
| CAS Number | 1204475-82-0 | [1] |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.14 g/mol | [1] |
| Monoisotopic Mass | 207.02800565 Da | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 112 Ų | [1] |
| Complexity | 290 | [1] |
| Predicted Melting Point | Data not available | - |
| Predicted Boiling Point | Data not available | - |
| Predicted Solubility | Data not available | - |
| Predicted pKa | Data not available | - |
Synthesis and Reactivity
A validated, step-by-step synthesis protocol for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is not explicitly detailed in the currently available literature. However, based on established principles of heterocyclic chemistry, a plausible synthetic route can be proposed. The most direct approach would involve the nitration of the parent compound, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Proposed Synthetic Pathway: Electrophilic Nitration
The pyrrole ring of the 7-azaindole nucleus is electron-rich and susceptible to electrophilic substitution. The 3-position is the most favored site for such reactions due to the directing effects of the fused pyridine ring and the pyrrole nitrogen.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Detailed Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a proposed method and has not been experimentally validated. It should be performed with caution in a controlled laboratory setting by trained personnel.
Objective: To synthesize 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- via nitration of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 136818-50-3)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Addition of Nitrating Agent: While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture with vigorous stirring. The addition should be controlled to prevent a rise in temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol, 9:1). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Causality behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0 °C) is critical to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it stops the reaction by diluting the acid and the extreme cooling effect helps to precipitate the organic product, which is typically less soluble in the aqueous acidic medium.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- itself, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The 3-nitro derivative serves as a versatile intermediate for the synthesis of a library of compounds with potential therapeutic applications.
As a Precursor for Kinase Inhibitors
The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized. This amino group can act as a key hydrogen bond donor or can be used as a handle for introducing various side chains to probe the binding pockets of different kinases.
Caption: Workflow for utilizing the title compound in drug discovery.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of kinases, including:
-
Phosphodiesterase 4B (PDE4B): Inhibitors of PDE4B are being investigated for the treatment of central nervous system diseases.[2]
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[3]
-
Janus Kinase 3 (JAK3): JAK3 inhibitors are being developed as immunomodulators for the treatment of autoimmune diseases and organ transplant rejection.
The 3-nitro-2-carboxylic acid derivative is a valuable starting material for creating novel analogs targeting these and other important kinase families.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is not available, the following are predicted chemical shifts based on the analysis of structurally related 7-azaindole derivatives.
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~13.0 (br s, 1H) | -COOH |
| ~11.5 (br s, 1H) | -NH |
| ~8.5 (dd, 1H) | H-6 |
| ~8.0 (s, 1H) | H-4 |
| ~7.2 (dd, 1H) | H-5 |
Note: These are estimated values and the actual spectra may vary. The solvent used for analysis will also influence the chemical shifts.
Conclusion
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- represents a strategically important building block for the synthesis of novel bioactive molecules. Its 7-azaindole core is a well-established pharmacophore in kinase inhibitor design. The presence of the nitro and carboxylic acid functionalities provides orthogonal handles for diverse chemical modifications, enabling the generation of extensive compound libraries for drug discovery programs. While experimental data for this specific compound is limited, this guide provides a solid foundation for researchers interested in its synthesis and application, offering a proposed synthetic route and highlighting its potential in the development of next-generation therapeutics.
References
-
Li, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Available from: [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available from: [Link]
-
Shaabani, A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scientia Iranica, 19(3), 553-558. Available from: [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]
